molecular formula C5H5N3O4 B014207 5-Nitro-6-methyluracil CAS No. 16632-21-6

5-Nitro-6-methyluracil

Cat. No.: B014207
CAS No.: 16632-21-6
M. Wt: 171.11 g/mol
InChI Key: LIVYMRJSNFHYEN-UHFFFAOYSA-N
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Description

5-Nitro-6-methyluracil, also known as this compound, is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40201. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactions and Derivatives :

    • 5-Nitro-6-methyluracil reacts with β-nitrostyrenes to produce 5-(2-nitro-1-phenyl)ethyluracils, which have notable structures and mass fragmentation patterns (Prasad, Sandhu, & Baruah, 1984).
    • When irradiated, this compound forms nitro-centered free radicals, identifiable through Electron Spin Resonance (ESR) spectra analysis (Benson & Lorenz, 1974).
    • Chlorination of this compound with molecular chlorine in methanol yields a mixture of 5-chloro-6-methyl-6-methoxy-5-nitro-5,6-dihydrouracils (Chernikova et al., 2015).
  • Biomedical Applications :

    • 5-Nitro derivatives of uracil, including this compound, have shown antiviral activity against viruses like vaccinia and herpes simplex, with effects on DNA biosynthesis (De Clercq et al., 1978).
    • However, substituted 5,6-dihydro-5-nitrouracils, closely related to this compound, did not demonstrate significant antimicrobial activity against various bacteria and yeasts (Long, Matthews, & Robins, 1976).
  • Radiation Chemistry :

    • Gamma irradiation of this compound results in unusually high unpaired electron localization, differing from most other pyrimidines (Snipes & Benson, 1968).
    • Nitromethyl pyrimidines, including this compound, form iminoxy radicals upon exposure to ionizing radiation, with specific hydrogen addition and transfer mechanisms (Lorenz & Benson, 1975).
  • Molecular Structure Studies :

    • The molecular structure and vibrational spectra of the this compound molecule have been analyzed, showing good agreement with experimental data (Alam, Bhat, & Ahmad, 2016).
  • Antioxidant Activity :

    • Aminomethylated derivatives of 6-methyluracil, related to this compound, possess antioxidant activity comparable to known antioxidants, suggesting potential pharmaceutical applications (Chernyshenko et al., 2010).

Safety and Hazards

5-Nitro-6-methyluracil may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

6-methyl-5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h1H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVYMRJSNFHYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168091
Record name 6-Methyl-5-nitrouracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16632-21-6
Record name 6-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione
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URL https://commonchemistry.cas.org/detail?cas_rn=16632-21-6
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Record name 6-Methyl-5-nitrouracil
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Record name 5-Nitro-6-methyluracil
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Record name 6-Methyl-5-nitrouracil
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Record name 6-methyl-5-nitrouracil
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Synthesis routes and methods I

Procedure details

50.5 g (0.40 mol) of 6-methyluracil (Merck) are introduced in portions over the course of one hour with stirring at 0 to +5° C. into a solution of 200 ml of 100% nitric acid (fuming) and 50 g of phosphorus pentoxide. When the exothermic reaction is complete, the mixture is stirred at +5° C. for a further 5 hours. The reaction mixture is subsequently poured into 1 kg of ice-water. The resultant precipitate is filtered, washed with water and then dried to constant weight, giving 37 g (54%) of 5-nitro-6-methyluracil, pale-yellow powder, m.p. 281° C. with decomposition.
Quantity
50.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure was adapted from that reported in J. Med. Chem. 1976, 19, 1072. 6-Methylpyrimidine-2,4(1H,3H)-dione (7.0 g, 55.56 mmol) was added to concentrated sulfuric acid (26 mL) cooled in ice at such a rate that the internal temperature did not exceed 40°. To this mixture fuming nitric acid (5.2 mL) was added dropwise whilst maintaining the temperature below 15°. The cooling bath was removed and the mixture was stirred at room temperature for 30 min then dumped into 100 ml of crushed ice. After stirring for 10 min the solid was collected and washed with cold water then dried in vacuo over phosphorus pentoxide. A yellow-green solid of 6-methyl-5-nitropyrimidine-2,4(1H,3H)-dione was obtained (7.92 g, 83%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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